H-Val-gly-gly-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-5(2)8(10)9(16)12-3-6(13)11-4-7(14)15/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFJAFRUVWZRKR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Amino Acid Loading
SPPS remains the gold standard for synthesizing H-Val-Gly-Gly-OH due to its scalability and automation compatibility. The process begins with anchoring the C-terminal glycine to a resin. Wang or Rink amide resins are preferred for their acid-labile linkages, enabling efficient cleavage post-synthesis. Fmoc-protected glycine is typically coupled to the resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators, achieving >98% coupling efficiency under inert conditions.
Sequential Coupling of Valine and Glycine
The second glycine residue is introduced via Fmoc-Gly-OH, preactivated with DIC/HOBt in dimethylformamide (DMF). Three equivalents of the activated amino acid ensure near-quantitative coupling, as evidenced by Kaiser testing. Valine, as the N-terminal residue, requires Boc protection to prevent diketopiperazine formation during Fmoc deprotection. Piperidine (20% in DMF) is used for Fmoc removal, while Boc groups remain intact until final cleavage.
Cleavage and Global Deprotection
Cleavage from the resin employs a trifluoroacetic acid (TFA)-based cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% ethanedithiol) for 2 hours at room temperature. This simultaneously removes side-chain protecting groups (e.g., tBu for serine, Pbf for arginine). Precipitation in methyl tert-butyl ether (MTBE) yields crude this compound, with a mass recovery of 45–50% relative to initial resin weight.
Table 1: SPPS Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Resin | Rink amide MBHA | |
| Coupling Reagent | DIC/HOBt | |
| Fmoc Deprotection | 20% piperidine/DMF | |
| Cleavage Cocktail | TFA/TIS/EDT (95:2.5:2.5) | |
| Crude Yield | 45–50% |
Fragment Condensation Approach
Synthesis of Val-Gly and Gly-Gly Fragments
Fragment condensation circumvents stepwise synthesis challenges by pre-assembling dipeptide segments. The Gly-Gly motif is synthesized using Fmoc-Gly-Gly-OH, preactivated with DIC/HOBt, and coupled to valine in solution phase. This method reduces epimerization risks compared to iterative SPPS, particularly for sterically hindered residues like valine.
Native Chemical Ligation (NCL) at Valine
Thiol-Based Valine Surrogates
NCL enables chemoselective coupling between a C-terminal thioester and an N-terminal cysteine. For valine ligation, γ-thiol valine serves as a surrogate, forming a transient thioester intermediate that rearranges to a native peptide bond. This method avoids racemization and achieves 85% conversion within 1 hour for Gly-Gly coupling.
Post-Ligation Desulfurization
Radical-induced desulfurization with tris(2-carboxyethyl)phosphine (TCEP) and glutathione removes the thiol auxiliary, regenerating native valine. This step proceeds quantitatively under anaerobic conditions, as confirmed by MALDI-TOF analysis.
Table 2: NCL Efficiency for this compound
| Parameter | Value | Source |
|---|---|---|
| Thiol Surrogate | γ-thiol valine | |
| Ligation Time | 1 hour | |
| Desulfurization Agent | TCEP/Glutathione | |
| Overall Yield | 78–82% |
Solution-Phase Synthesis
Mixed Anhydride Method
Solution-phase synthesis employs Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) as an activating reagent to minimize dipeptide impurities. Fmoc-Val-OH is reacted with H-Gly-Gly-OH in tetrahydrofuran, yielding this compound with 65% purity before chromatography. This method is less favored due to lower efficiency compared to SPPS.
Optimization and Challenges
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| SPPS | 45–50% | >99% | Industrial |
| Fragment Condensation | 70–75% | 95% | Pilot-Scale |
| NCL | 78–82% | 98% | Lab-Scale |
| Solution-Phase | 60–65% | 90% | Small-Scale |
Chemical Reactions Analysis
Types of Reactions
H-Val-gly-gly-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reducing the peptide to its original form.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific reagents that target the desired residue.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield the original peptide sequence.
Scientific Research Applications
H-Val-gly-gly-OH has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide is studied for its role in protein-protein interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of H-Val-gly-gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact mechanism depends on the context in which the peptide is used, such as its role in drug delivery or as a therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of H-Val-Gly-Gly-OH and Related Tripeptides
Key Observations:
- Hydrophobicity vs. Reactivity : this compound’s valine residue enhances hydrophobicity compared to histidine-containing analogs like H-His-Gly-Gly-OH, which exhibit metal-binding capabilities via their imidazole groups .
- Synthetic Utility : Alloc-Val-Ala-OH, a dipeptide with a protective group, demonstrates higher solubility in organic solvents, making it suitable for stepwise peptide synthesis. In contrast, this compound’s lack of protecting groups may limit its use in complex syntheses .
- Bioactivity : Histidine-containing tripeptides (e.g., H-Gly-Gly-His-OH) show antioxidant and metal-chelating properties, whereas this compound’s bioactivity remains underexplored but could relate to structural stabilization in larger peptides .
Biological Activity
H-Val-Gly-Gly-OH, also known as Valine-Glycine-Glycine, is a tripeptide that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its structural simplicity, which allows it to participate in various biological processes. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₄N₂O₃
- Molecular Weight : 174.20 g/mol
This compound interacts with specific molecular targets within biological systems, influencing various signaling pathways. The mechanism involves:
- Binding to Receptors : The tripeptide may bind to receptors involved in metabolic regulation and immune response.
- Enzymatic Modulation : It can modulate enzyme activities, potentially enhancing or inhibiting metabolic pathways.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, contributing to cellular protection against oxidative stress. This activity is vital for mitigating damage caused by reactive oxygen species (ROS) and could play a role in preventing chronic diseases associated with oxidative stress.
Immunomodulatory Effects
Studies have shown that this compound can enhance immune responses. This immunomodulatory effect may be attributed to its ability to stimulate the production of cytokines and other immune mediators, thereby improving the body’s defense mechanisms against pathogens.
Study 1: Antioxidant Activity
A study published in Antioxidants evaluated the antioxidant effects of various tripeptides, including this compound. The findings demonstrated that this compound significantly reduced oxidative stress markers in cell cultures, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .
Study 2: Immunomodulation
In an experimental model, this compound was administered to mice infected with a viral pathogen. The results showed a marked increase in the survival rate and a reduction in viral load, indicating that the peptide enhances the immune response against viral infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| H-Pro-Val-Gly-OH | Proline-Valine-Glycine | Antioxidant, Immunomodulatory |
| H-Lys-Ala-Val-Gly-OH | Lysine-Alanine-Valine-Glycine | Enhanced Immune Response |
| H-Pro-Ala-Lys-Val-OH | Proline-Alanine-Lysine-Valine | Antimicrobial Properties |
Q & A
Q. What steps ensure reproducibility in studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
